exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride chemical structure and properties
exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that can provide access to new chemical space and unlock innovative therapeutic modalities. Among these, rigid bicyclic systems have garnered significant attention due to their ability to present functional groups in well-defined three-dimensional orientations, a critical feature for optimizing interactions with biological targets. The 1-azabicyclo[2.2.1]heptane framework, a bridged bicyclic amine, is a particularly compelling scaffold. Its inherent structural rigidity and defined stereochemistry make it an attractive building block in medicinal chemistry. This guide focuses on a specific derivative, exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride, providing an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and potential applications in drug development. This document is intended to serve as a comprehensive technical resource for researchers and scientists working at the forefront of pharmaceutical innovation.
Chemical Structure and Stereochemistry
The defining feature of exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride is its rigid bicyclic core. The "1-aza" designation indicates that a nitrogen atom replaces a carbon at one of the bridgehead positions of the bicyclo[2.2.1]heptane (also known as norbornane) system. The amine substituent is located at the 3-position, and the "exo" stereodescriptor specifies its orientation on the bridged ring system.
In the bicyclo[2.2.1]heptane framework, substituents can be oriented either "endo" or "exo". The "exo" position points away from the six-membered ring and towards the one-carbon bridge, while the "endo" position points towards the six-membered ring. This seemingly subtle difference in stereochemistry can have profound effects on a molecule's biological activity and physical properties due to altered steric interactions and binding conformations. The dihydrochloride salt form indicates that both the bridgehead nitrogen and the primary amine at the 3-position are protonated, forming a dicationic species balanced by two chloride anions.
Figure 1. Chemical structure of the exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine core.
Physicochemical Properties
Understanding the physicochemical properties of a molecule is paramount for its application in drug discovery, influencing everything from synthetic handling to pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C6H14Cl2N2 | |
| Molecular Weight | 185.1 g/mol | |
| Appearance | White Solid | |
| InChI Key | HTRKDYSITJJNHZ-USPAICOZSA-N | |
| CAS Number | 1187927-95-2 | [1] |
The dihydrochloride salt form is expected to confer high water solubility, a desirable trait for in vitro biological assays and for the formulation of aqueous solutions. The rigid, non-planar structure of the bicyclic core contributes to a higher fraction of sp3-hybridized carbons (Fsp3). An increased Fsp3 character is often associated with improved clinical success rates for drug candidates, as it can lead to enhanced selectivity, better solubility, and reduced off-target effects.[2]
Synthesis and Methodologies
The synthesis of substituted 1-azabicyclo[2.2.1]heptane systems often involves multi-step sequences. While a specific, detailed synthesis for exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride is not widely published, a general understanding can be derived from related chemistries, such as the synthesis of other azabicyclic compounds.
A plausible synthetic strategy could involve the construction of the bicyclic core through a Diels-Alder reaction, a powerful tool for forming six-membered rings.[3][4] For instance, a [4+2] cycloaddition between an appropriate diene and a dienophile containing a nitrogen atom could form the foundational azabicyclic ring system. Subsequent functional group manipulations would then be necessary to introduce the amine at the 3-position with the desired exo stereochemistry.
Hypothetical Synthetic Workflow
A generalized workflow for the synthesis could be envisioned as follows:
Figure 2. A conceptual workflow for the synthesis of exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride.
Causality in Experimental Choices:
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Diels-Alder Reaction: This choice is dictated by its efficiency in constructing the bicyclic core with potential for stereocontrol. The choice of diene and dienophile is critical for the regiochemistry and stereochemistry of the resulting cycloadduct.
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Stereoselective Reduction/Amination: Achieving the desired exo stereochemistry is a critical step. This might be accomplished through a stereoselective reduction of a ketone precursor or a directed amination reaction. The choice of reagents (e.g., bulky reducing agents) would be guided by the need to favor approach from the less sterically hindered face of the molecule, leading to the exo product.
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Salt Formation: The conversion to the dihydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds.
Applications in Drug Discovery and Medicinal Chemistry
The rigid 1-azabicyclo[2.2.1]heptane scaffold is a valuable building block for the design of novel therapeutic agents. Its constrained conformation allows for the precise positioning of pharmacophoric elements, which can lead to high-affinity and selective interactions with biological targets.
Potential Therapeutic Areas:
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CNS Disorders: The rigid structure can be advantageous for designing ligands for receptors and transporters in the central nervous system, where specific conformations are often required for activity. The nitrogen atom in the scaffold can also serve as a key interaction point.
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Infectious Diseases: The development of novel antibacterial and antiviral agents is a critical area of research. The unique three-dimensional shape of this scaffold could be exploited to design inhibitors of enzymes that are essential for pathogen survival. For example, related 7-azabicyclo[2.2.1]heptane derivatives have been investigated as inhibitors of malarial aspartic proteases.
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Oncology: The quest for selective and potent anticancer agents is ongoing. The 1-azabicyclo[2.2.1]heptane core could be incorporated into molecules designed to target specific proteins or signaling pathways that are dysregulated in cancer cells.
Structure-Activity Relationship (SAR) Insights:
The exo-amine group provides a versatile handle for further chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. By synthesizing and testing a library of derivatives with different substituents attached to the amine, researchers can build a detailed understanding of the structure-activity relationship for a given biological target.
Figure 3. Logical relationship in the drug discovery process utilizing the exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine scaffold.
Analytical Characterization
The unambiguous identification and characterization of exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride would rely on a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure and confirming the stereochemistry of the molecule. The characteristic splitting patterns and chemical shifts of the protons in the bicyclic system can provide definitive evidence for the exo configuration of the amine group.[5]
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amine N-H bonds and the ammonium N+-H bonds.
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Elemental Analysis: This technique would provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be consistent with the molecular formula C6H14Cl2N2.
Conclusion
Exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride represents a valuable and versatile building block for the design and synthesis of novel small molecules with therapeutic potential. Its rigid, three-dimensional structure and the presence of a modifiable primary amine group make it an attractive scaffold for exploring new chemical space and developing selective ligands for a wide range of biological targets. This in-depth technical guide has provided a comprehensive overview of its chemical structure, properties, and potential applications, intended to aid researchers and scientists in leveraging this promising molecular entity in their drug discovery and development endeavors.
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